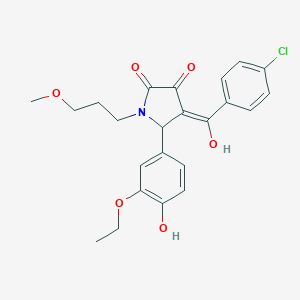
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are commonly used as dyes. The unique structure of this compound, which includes two morpholine groups attached to the anthraquinone core, imparts distinct chemical and physical properties that make it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE can be synthesized through a multiphase reaction involving 1,5-dichloroanthraquinone and morpholine. The reaction typically occurs in a solvent such as xylene, with copper metal powder and potassium acetate acting as catalysts. The reaction conditions include refluxing the mixture for several hours to achieve high conversion rates and yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield. The recovery and recycling of solvents and catalysts are also optimized to reduce production costs and environmental impact.
化学反应分析
Types of Reactions
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the morpholine groups in the presence of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinone derivatives with altered electronic properties.
Reduction: Hydroquinone derivatives with enhanced reducing power.
科学研究应用
1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Medicine: Explored for its antioxidant properties and potential use in treating oxidative stress-related diseases.
Industry: Utilized as a dye intermediate and in the production of high-performance pigments
作用机制
The mechanism of action of 1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE involves its interaction with cellular components, particularly DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,5-Dichloroanthraquinone: A precursor in the synthesis of 1,5-BIS(MORPHOLIN-4-YL)-9,10-DIHYDROANTHRACENE-9,10-DIONE.
1,5-Dihydroxyanthraquinone: Known for its antioxidant properties.
1,5-Diaminoanthraquinone: Explored for its anticancer activity.
Uniqueness
This compound stands out due to the presence of morpholine groups, which enhance its solubility and reactivity. This unique structure allows it to participate in a broader range of chemical reactions and makes it more versatile in scientific and industrial applications compared to its analogs .
属性
分子式 |
C22H22N2O4 |
|---|---|
分子量 |
378.4 g/mol |
IUPAC 名称 |
1,5-dimorpholin-4-ylanthracene-9,10-dione |
InChI |
InChI=1S/C22H22N2O4/c25-21-15-3-1-5-17(23-7-11-27-12-8-23)19(15)22(26)16-4-2-6-18(20(16)21)24-9-13-28-14-10-24/h1-6H,7-14H2 |
InChI 键 |
AJHIVAGFIDZCHL-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
规范 SMILES |
C1COCCN1C2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-chlorophenyl)-1-(2-ethoxyanilino)-2-oxoethyl]-2-furamide](/img/structure/B257615.png)
![5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257617.png)
![2-[(3Z)-3-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257620.png)
![(5Z)-5-(4-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B257622.png)
![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257632.png)
![Allyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257636.png)
![2-Methoxyethyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257637.png)

![(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B257639.png)

methanone](/img/structure/B257641.png)
